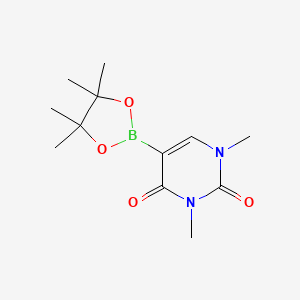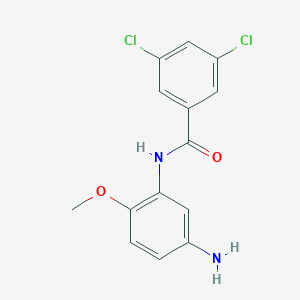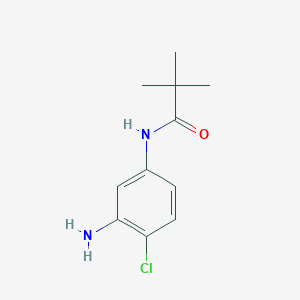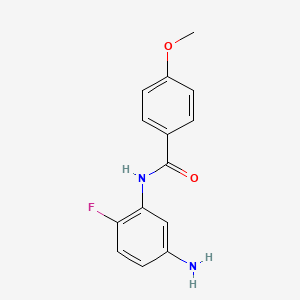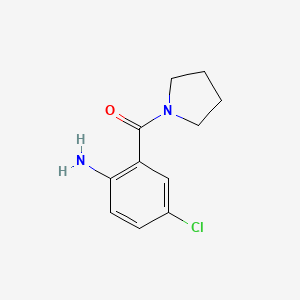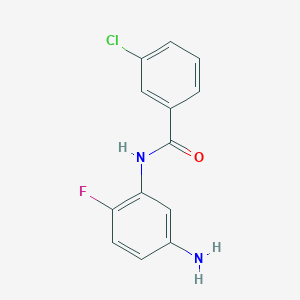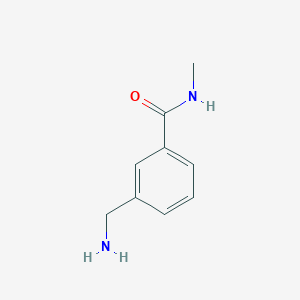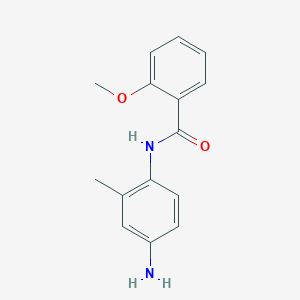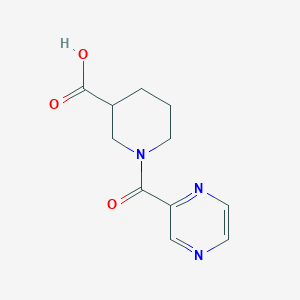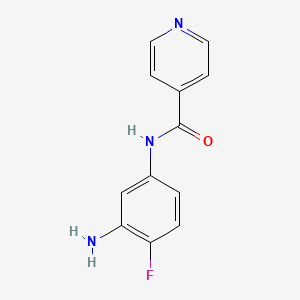![molecular formula C11H15NO B1355867 3-[(4-methoxyphenyl)methyl]azetidine](/img/structure/B1355867.png)
3-[(4-methoxyphenyl)methyl]azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-methoxyphenyl)methyl]azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methoxyphenyl)methyl]azetidine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of azetidines, including this compound, often employs scalable methods such as the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides . These methods are favored for their efficiency and ability to produce high yields under mild conditions.
化学反应分析
Types of Reactions: 3-[(4-methoxyphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the ring strain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted azetidines, which can be further functionalized for various applications .
科学研究应用
3-[(4-methoxyphenyl)methyl]azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
作用机制
The mechanism of action of 3-[(4-methoxyphenyl)methyl]azetidine involves its interaction with molecular targets through its strained ring structure. This strain facilitates ring-opening reactions, which can interact with biological macromolecules such as proteins and nucleic acids . The compound’s ability to undergo nucleophilic substitution also allows it to modify enzyme active sites and receptor binding domains, influencing various biochemical pathways .
相似化合物的比较
- 3-Isopropoxy-azetidine
- 3-(Benzyloxy)azetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- Azetidine-3-carboxamide hydrochloride
Comparison: 3-[(4-methoxyphenyl)methyl]azetidine is unique due to its methoxybenzyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and polymer synthesis . Compared to other azetidines, it offers a balance of reactivity and stability, making it a versatile tool in both academic and industrial research .
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
3-[(4-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)6-10-7-12-8-10/h2-5,10,12H,6-8H2,1H3 |
InChI 键 |
UIQYJVOFTBMKDD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




